1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety
Preparation Methods
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonyl derivatives, piperidine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The thiourea moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea include:
1-(2,4-Dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a dichlorophenyl group instead of the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a chlorofluorophenyl group instead of the pyridine ring.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea: This compound has a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClF6N3S |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10ClF6N3S/c16-10-5-8(14(17,18)19)6-23-12(10)7-24-13(26)25-11-4-2-1-3-9(11)15(20,21)22/h1-6H,7H2,(H2,24,25,26) |
InChI Key |
RYDCNZJHLJCKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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